

Spectroscopic Profile of 2-Amino-3,5-dichloropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3,5-dichloropyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-3,5-dichloropyridine**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **2-Amino-3,5-dichloropyridine** provide detailed information about the chemical environment of its hydrogen and carbon atoms.

^1H NMR Spectroscopic Data

The proton NMR spectrum of **2-Amino-3,5-dichloropyridine**, typically recorded in deuterated chloroform (CDCl_3), exhibits distinct signals corresponding to the aromatic protons and the amino group.

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
H-6	~7.94	Doublet	~2.2	Aromatic Proton
H-4	~7.50	Doublet	~2.2	Aromatic Proton
NH ₂	~4.90	Broad Singlet	-	Amino Protons

Table 1: ¹H NMR data for **2-Amino-3,5-dichloropyridine**.[\[1\]](#)

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of five carbon atoms in different chemical environments, five distinct signals are expected.

Chemical Shift (δ) ppm	Assignment
~153.2	C2 (Carbon bearing the amino group)
~144.1	C6
~136.9	C4
~122.5	C5 (Carbon bearing a chloro group)
~110.8	C3 (Carbon bearing a chloro group)

Table 2: Predicted ¹³C NMR data for **2-Amino-3,5-dichloropyridine**. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Amino-3,5-dichloropyridine** shows characteristic absorption bands for the amino group, aromatic ring, and carbon-chlorine bonds. A study has reported the experimental and theoretical vibrational frequencies for this compound.[\[2\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3450 - 3300	N-H Stretching (asymmetric and symmetric)	Strong
~3100 - 3000	Aromatic C-H Stretching	Medium
~1620	N-H Bending (Scissoring)	Strong
~1580, 1470	C=C Aromatic Ring Stretching	Medium to Strong
~850 - 750	C-Cl Stretching	Strong
~880 - 820	C-H Out-of-plane Bending	Strong

Table 3: Characteristic IR absorption bands for **2-Amino-3,5-dichloropyridine**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **2-Amino-3,5-dichloropyridine** provides information about its molecular weight and fragmentation pattern, which aids in confirming its identity. The molecular weight of **2-Amino-3,5-dichloropyridine** is approximately 163.01 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed. The relative intensities of these isotopic peaks are a key feature for identifying compounds containing chlorine.

m/z	Relative Intensity (%)	Assignment
162	~65	[M] ⁺ (with ²³⁵ Cl)
164	~42	[M+2] ⁺ (with one ³⁵ Cl and one ³⁷ Cl)
166	~7	[M+4] ⁺ (with two ³⁷ Cl)
127	[M-Cl] ⁺	
99	[M-Cl-HCN] ⁺	

Table 4: Predicted major mass spectral peaks for **2-Amino-3,5-dichloropyridine**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (^1H and ^{13}C)

A solution of **2-Amino-3,5-dichloropyridine** is prepared by dissolving approximately 10-50 mg of the solid sample in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.^[1] The spectrum is then acquired on a high-resolution NMR spectrometer. For ^1H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

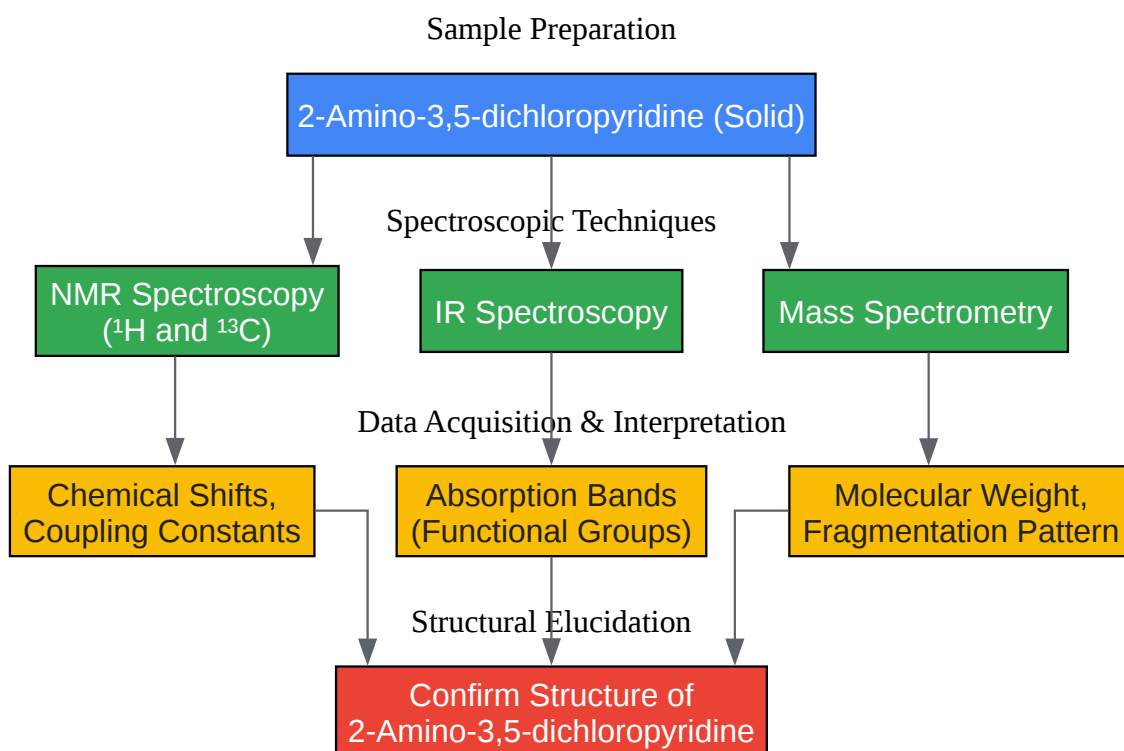
The FT-IR spectrum of solid **2-Amino-3,5-dichloropyridine** can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over a typical range of $4000\text{--}400\text{ cm}^{-1}$. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. A small amount of the solid sample is introduced into the instrument, often via a direct insertion probe. The sample is vaporized, and the resulting gas-phase molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Amino-3,5-dichloropyridine**.



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Caption: General workflow for the spectroscopic analysis and structural confirmation of **2-Amino-3,5-dichloropyridine**.

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References

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